Cas no 143540-37-8 (5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)-)
![5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)- structure](https://it.kuujia.com/scimg/cas/143540-37-8x500.png)
143540-37-8 structure
Nome del prodotto:5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)-
5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)-
- 11-(1-methylpiperidin-4-ylidene)-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine-8-carbonitrile
- 143540-37-8
- 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile
- NHLNUGBMBZLQAN-UHFFFAOYSA-N
- 8-cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine-8-carbonitrile, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-
- SCHEMBL9590877
- 8-Cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine
- DTXSID60931942
-
- Inchi: InChI=1S/C21H21N3/c1-24-11-8-16(9-12-24)20-19-7-4-15(14-22)13-18(19)6-5-17-3-2-10-23-21(17)20/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3
- Chiave InChI: NHLNUGBMBZLQAN-UHFFFAOYSA-N
- Sorrisi: N#CC1C=CC2/C(/C3=NC=CC=C3CCC=2C=1)=C1/CCN(C)CC/1
Proprietà calcolate
- Massa esatta: 315.17373
- Massa monoisotopica: 315.174
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 0
- Complessità: 533
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 39.9Ų
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.2
- Punto di ebollizione: 497.6°C at 760 mmHg
- Punto di infiammabilità: 254.7°C
- Indice di rifrazione: 1.647
- PSA: 39.92
5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)- Letteratura correlata
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
143540-37-8 (5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-8-carbonitrile,6,11-dihydro-11-(1-methyl-4-piperidinylidene)-) Prodotti correlati
- 3964-81-6(2-(1-methylpiperidin-4-ylidene)-4-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaene)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 23303-71-1(Lithiumbromide (LiBr), monohydrate (9CI))
- 1443324-49-9(Ethyl 2-(3-ethoxy-4,5-difluorophenyl)-2-oxoacetate)
- 2639401-39-9(Tert-butyl 3-amino-4-cyclopentyl-2-hydroxybutanoate)
- 1519275-17-2(1-(2,3-difluoro-4-hydroxyphenyl)-2-methylpropan-1-one)
- 1184038-35-4(2-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid)
- 2138352-69-7(2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-6-(trifluoromethyl)-)
- 500770-83-2(Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid)
- 2227782-03-6((1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
